Albiglutide trifluoroacetate is a synthetic compound derived from albiglutide, which is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. Approved by the U.S. Food and Drug Administration in 2014, albiglutide is primarily used for the management of type 2 diabetes mellitus. The trifluoroacetate salt form enhances the stability and solubility of the compound, making it suitable for pharmaceutical applications .
Albiglutide is classified as a therapeutic peptide and belongs to the category of GLP-1 receptor agonists. It is synthesized through recombinant DNA technology, combining the GLP-1 analog with human albumin to extend its half-life and improve its pharmacological profile . The trifluoroacetate salt form is often utilized in formulations to enhance the compound's bioavailability .
The synthesis of albiglutide trifluoroacetate involves several key steps:
Albiglutide trifluoroacetate has a complex molecular structure characterized by its peptide backbone, which consists of 44 amino acids. The molecular weight of albiglutide is approximately 3397.67 g/mol in its free base form . The trifluoroacetate salt contributes additional weight due to the incorporation of the trifluoroacetate ion.
The structure can be represented as follows:
This configuration allows for specific interactions with the GLP-1 receptor, facilitating its biological activity.
Albiglutide trifluoroacetate primarily participates in biochemical interactions rather than traditional chemical reactions. Its mechanism of action involves binding to GLP-1 receptors on pancreatic beta cells, stimulating insulin secretion in response to elevated blood glucose levels. Key reactions include:
The mechanism of action for albiglutide trifluoroacetate involves several steps:
Clinical studies have shown that albiglutide effectively lowers hemoglobin A1c levels in patients with type 2 diabetes while also promoting weight loss .
Albiglutide trifluoroacetate possesses distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | Approximately 3397.67 g/mol |
Solubility | High in aqueous solutions |
Stability | Stable under specified conditions |
pH Range | 4.5 - 6.5 |
Albiglutide trifluoroacetate is primarily used in clinical settings for:
Albiglutide trifluoroacetate is a recombinant fusion protein comprising two identical copies of modified human glucagon-like peptide-1 (GLP-1) covalently linked to human serum albumin (HSA) via glycine-rich spacers. Each GLP-1 unit (residues 7–36) is engineered with a glycine-to-alanine substitution at position 8 (Ala⁸-GLP-1), conferring resistance to dipeptidyl peptidase-4 (DPP-4) degradation. The trifluoroacetate (TFA) counterion originates from purification via reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA serves as an ion-pairing agent [3] [5].
Table 1: Structural Components of Albiglutide Trifluoroacetate
Component | Description | Functional Role |
---|---|---|
GLP-1 units (7–36) | Two copies with Ala⁸ substitution (vs. native Gly⁸) | DPP-4 resistance; GLP-1 receptor agonism |
Linker regions | Glycine-rich spacers flanking HSA | Structural flexibility and bioavailability |
Human serum albumin (HSA) | Central carrier protein (73 kDa) | Half-life extension via FcRn recycling |
Trifluoroacetate counterion | Anionic partner (CF₃COO⁻) from RP-HPLC purification | Solubility enhancement and salt stabilization |
The fusion topology is linear and symmetrical: Ala⁸-GLP-1 – Linker – HSA – Linker – Ala⁸-GLP-1. This design leverages HSA’s long circulatory half-life (19 days) to extend albiglutide’s plasma persistence from minutes (native GLP-1) to 6–8 days [3].
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6